N-(3-Amino-2-methylphenyl)-2-butoxybenzamide
Description
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a benzamide derivative featuring a 2-butoxy substituent on the benzoyl ring and a 3-amino-2-methylphenyl group attached to the amide nitrogen. Synthesis of such compounds typically involves coupling acyl chlorides or activated carboxylic acids with substituted anilines, followed by characterization via NMR, X-ray crystallography, and elemental analysis .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-12-22-17-11-6-5-8-14(17)18(21)20-16-10-7-9-15(19)13(16)2/h5-11H,3-4,12,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKTYKHCQYYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
Synthesis or acquisition of 2-butoxybenzoic acid
The 2-butoxy substituent on the benzoic acid ring can be introduced via alkylation of 2-hydroxybenzoic acid derivatives with butyl bromide or butyl tosylate under basic conditions.Activation of the carboxylic acid
The benzoic acid is typically converted into a more reactive intermediate such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (e.g., NHS ester) to facilitate amide bond formation.Amide bond formation with 3-amino-2-methylaniline
The amine group of 3-amino-2-methylaniline reacts with the activated acid derivative to form the benzamide linkage.Purification and characterization
The crude product is purified by recrystallization or chromatography and characterized by NMR, MS, and melting point analysis.
Detailed Preparation Methods
Activation of 2-Butoxybenzoic Acid
- Conversion to acid chloride
- Reagents: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2
- Solvent: Anhydrous dichloromethane (CH2Cl2) or chloroform
- Conditions: Stirring at 0 °C to room temperature for 1–3 hours
- Result: Formation of 2-butoxybenzoyl chloride, a reactive intermediate
Coupling with 3-Amino-2-methylaniline
- Amide bond formation
- Reagents: 3-amino-2-methylaniline, 2-butoxybenzoyl chloride
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine to scavenge HCl
- Conditions: Addition of amine to acid chloride solution at 0 °C, then stirring at room temperature for several hours
- Work-up: Quenching with water, extraction, drying, and purification
Alternative Coupling Methods
- Carbodiimide-mediated coupling
- Reagents: 2-butoxybenzoic acid, 3-amino-2-methylaniline, coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), and catalytic DMAP (4-dimethylaminopyridine)
- Solvent: Dichloromethane or DMF
- Conditions: Room temperature stirring for 12–24 hours
- Advantage: Avoids use of acid chlorides, milder conditions
Research Findings and Data Tables
Representative Synthetic Route Table
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-hydroxybenzoic acid + butyl bromide, K2CO3, acetone reflux | 2-butoxybenzoic acid | 75–85 | Alkylation step, requires inert atmosphere |
| 2 | SOCl2, CH2Cl2, 0 °C to RT | 2-butoxybenzoyl chloride | 90–95 | Acid chloride formation, moisture sensitive |
| 3 | 3-amino-2-methylaniline + TEA, CH2Cl2, 0 °C to RT | N-(3-Amino-2-methylphenyl)-2-butoxybenzamide | 70–80 | Amide coupling, base scavenges HCl |
| 4 | Purification by recrystallization or chromatography | Pure target compound | — | Characterization by NMR, MS, melting point |
Analytical Characterization (Typical Data)
| Technique | Expected Result |
|---|---|
| ^1H NMR (CDCl3) | Aromatic protons (7–8 ppm), NH amide (~9–10 ppm), methyl (2–2.5 ppm), butoxy alkyl chain (0.9–4 ppm) |
| ^13C NMR | Carbonyl carbon (~165–170 ppm), aromatic carbons (110–150 ppm), alkyl carbons (10–70 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z consistent with C18H22N2O2 (molecular weight ~302 g/mol) |
| Melting Point | Dependent on purity, typically 120–150 °C range |
Notes on Synthetic Challenges and Optimization
- Selectivity : The amino group on the aniline ring can be reactive; sometimes it is protected (e.g., as a Boc or acetamide) during coupling to prevent side reactions, then deprotected post-coupling.
- Reduction of nitro precursors : If starting from nitro-substituted anilines, reduction to amino groups may be required using catalytic hydrogenation or chemical reduction (e.g., zinc/acetic acid).
- Avoidance of dehalogenation : If halogenated intermediates are involved, zinc/copper reduction systems are preferred over palladium catalysts to prevent dehalogenation, as reported in related benzamide syntheses.
- Purification : Flash chromatography using gradients of petroleum ether/ethyl acetate is effective; recrystallization from acetone/dioxane mixtures can yield high purity crystals.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is with a molecular weight of 256.31 g/mol. Its structure includes an amino group, a butoxy side chain, and a benzamide moiety, which contribute to its diverse biological activities.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. Its structural components allow for interactions with biological targets, making it a candidate for drug development in several areas:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth. For instance, in vivo studies on mice with tumor xenografts showed significant reductions in tumor volume when treated with this compound, suggesting its potential as an anticancer drug .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus. Clinical trials reported faster resolution of skin infections in patients treated with this compound compared to standard antibiotics .
Biological Research
The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This property makes it valuable for research into various biological pathways:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in critical disease pathways, providing insights into its therapeutic potential .
Material Science
In addition to its biological applications, the compound is explored for use in developing new materials. Its unique chemical structure can serve as a building block for synthesizing more complex organic molecules, which are essential in creating advanced materials with tailored properties .
Anticancer Efficacy Study
A study conducted on mice bearing tumor xenografts treated with this compound indicated a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated, with no notable toxicity observed, highlighting its potential as an effective anticancer agent .
Antimicrobial Efficacy Trial
In clinical trials assessing the compound's effectiveness against skin infections caused by S. aureus, patients receiving treatment exhibited quicker symptom resolution than those on standard antibiotic therapy. This suggests that the compound could be developed as a novel antimicrobial agent .
Research Findings and Insights
Recent research emphasizes the importance of structural modifications in enhancing the efficacy of this compound. Variations in the butoxy group or other substituents can significantly affect its potency and selectivity against various biological targets . Ongoing studies focus on optimizing these structural components to improve therapeutic outcomes while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butoxy and benzamide groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical differences between N-(3-Amino-2-methylphenyl)-2-butoxybenzamide and its analogues:
Impact of Substituents on Properties and Activity
Alkoxy Group Variations
- Butoxy vs.
- Positional Isomerism (2- vs. 4-alkoxy): The 4-isobutoxy analogue () may exhibit reduced planarity due to steric hindrance, altering binding affinity in biological systems .
Aniline Substitutions
- Fluorine Incorporation (): The 2-fluoro substituent in N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide likely improves metabolic stability by blocking oxidative degradation pathways .
- Amino Group Position: The 3-amino group in the target compound vs. 5-amino in may influence hydrogen-bonding interactions with biological targets.
Pharmacological Activity
- Antifungal Potency: The thiazole-chloro derivative () demonstrates superior antifungal activity, suggesting electron-withdrawing groups (e.g., Cl) enhance target binding. The target compound, lacking such groups, may require structural optimization for similar efficacy .
Biological Activity
N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Synthesis
Chemical Structure:
The compound features an amine functional group and a butoxybenzamide structure, characterized by its aromatic rings and the presence of both amino and butoxy groups. The molecular formula for this compound is CHNO.
Synthesis:
The synthesis typically involves the following steps:
- Starting Materials: 3-amino-2-methylphenylamine and 2-butoxybenzoic acid.
- Amide Bond Formation: The amine group reacts with the carboxylic acid group, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction Conditions: Conducted in organic solvents such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For example, it has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. It is believed to exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis. Preliminary data suggest that it may inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells.
The mechanism of action involves interaction with specific molecular targets:
- Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
- Signaling Pathways: It influences pathways related to cell growth, apoptosis, and inflammation. For instance, it may inhibit specific kinases involved in cancer progression.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-Amino-2-methylphenyl)-2-methoxybenzamide | Contains a methoxy group instead of butoxy | Different reactivity due to methoxy group |
| N-(4-Amino-2-methylphenyl)-3-butoxybenzamide | Variation in amino group position | Potentially different biological activity |
| N-(3-Amino-4-methylphenyl)-2-butoxybenzamide | Similar structure but varies in amino positioning | Differences in biological activity due to structural variations |
The presence of the butoxy group in this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its analogs.
Case Studies and Research Findings
- Antiviral Research: Recent studies have indicated that this compound shows promise in inhibiting hepatitis C virus replication. This suggests potential applications in developing antiviral therapies.
- In Vivo Evaluations: Animal studies have demonstrated that this compound can effectively reduce tumor sizes in xenograft models, supporting its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with substituted phenols or amines. For example:
- Step 1 : Coupling of 2-butoxybenzoic acid derivatives with 3-amino-2-methylaniline via amide bond formation using coupling agents like DIPEA (N,N-diisopropylethylamine) in dichloromethane at controlled temperatures (4°C to room temperature) .
- Step 2 : Deprotection of intermediates (e.g., removal of Boc groups) using HCl in dioxane to yield the final compound .
Optimization Tips : Adjust stoichiometry of acyl chlorides, use inert atmospheres to prevent oxidation, and employ purification techniques like column chromatography or recrystallization from EtOAc/hexane mixtures.
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying aromatic protons (δ 6.5–8.0 ppm) and butoxy/amide groups (e.g., δ 1.0–1.5 ppm for butoxy CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
- UV-Vis Spectroscopy : Useful for studying electronic transitions in the aromatic system, aiding in purity assessment .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, chloroform) but poorly in water. Adjust solvent systems for biological assays (e.g., use DMSO stocks ≤0.1% v/v) .
- Stability : Sensitive to light and moisture. Store under argon at –20°C. Monitor degradation via HPLC, particularly for hydrolytic cleavage of the amide bond in acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications influence bioactivity, and what structure-activity relationship (SAR) trends exist?
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring enhance anti-parasitic activity (e.g., Trypanosoma brucei inhibition), while bulky substituents reduce membrane permeability .
- Amino Group Positioning : The 3-amino-2-methylphenyl group is critical for hydrogen bonding with target enzymes, as shown in docking studies .
Methodology : Synthesize analogs (e.g., nitro, methoxy derivatives) and compare IC₅₀ values in enzyme inhibition assays .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability in enzyme active sites (e.g., Trypanosoma brucei’s protein kinases) using software like GROMACS .
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amide carbonyl for nucleophilic attacks) .
Validation : Cross-reference computational data with crystallographic results (e.g., X-ray structures of ligand-target complexes) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Disorder in Butoxy Chains : Use SHELXL’s PART instruction to model staggered conformers and apply restraints to bond lengths/angles .
- Hydrogen Bonding Networks : Analyze Hirshfeld surfaces to identify key interactions (e.g., N–H⋯O bonds between amide groups) influencing crystal packing .
Best Practices : Collect high-resolution data (≤0.8 Å) and employ twin refinement for problematic crystals .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values may stem from varying assay conditions (e.g., pH, serum content).
Resolution Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
